bis(5-ethyl-1H-pyrrol-2-yl)methanone
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Overview
Description
Bis(5-ethyl-1H-pyrrol-2-yl)methanone: is an organic compound with the molecular formula C13H16N2O It is characterized by the presence of two pyrrole rings, each substituted with an ethyl group at the 5-position, connected through a methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-ethyl-1H-pyrrol-2-yl)methanone typically involves the condensation of 5-ethyl-2-pyrrolecarboxaldehyde with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the carbonyl linkage between the pyrrole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Bis(5-ethyl-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., solvent, temperature).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce pyrrole alcohols.
Scientific Research Applications
Bis(5-ethyl-1H-pyrrol-2-yl)methanone has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis(5-ethyl-1H-pyrrol-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- Bis(5-methyl-1H-pyrrol-2-yl)methanone
- Bis(5-phenyl-1H-pyrrol-2-yl)methanone
- Bis(5-chloro-1H-pyrrol-2-yl)methanone
Comparison: Bis(5-ethyl-1H-pyrrol-2-yl)methanone is unique due to the presence of ethyl groups at the 5-position of the pyrrole rings, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, or chloro analogs, the ethyl-substituted compound may exhibit different solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
bis(5-ethyl-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c1-3-9-5-7-11(14-9)13(16)12-8-6-10(4-2)15-12/h5-8,14-15H,3-4H2,1-2H3 |
InChI Key |
XYUFLHHCNDUTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1)C(=O)C2=CC=C(N2)CC |
Origin of Product |
United States |
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